ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 134176-18-4) is a bicyclic ester with a fused cyclopropane ring system. Its molecular formula is C₉H₁₂O₃, molar mass 168.19 g/mol, and density 1.217 g/cm³ . The compound’s unique bicyclo[3.1.0]hexane scaffold and 2-oxo functional group make it a versatile intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and receptor modulators . Its synthesis often involves enantioselective cyclopropanation strategies, such as copper-catalyzed intramolecular reactions of diazoketones .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWGJHLNCVWJH-APQOSEDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a suitable diene or alkene in the presence of a rhodium catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to molecular targets, which can be advantageous in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
Ethyl (1S,5R)-6-Oxabicyclo[3.1.0]hexane-3-Carboxylate (CAS 105632-19-7)
- Structure : Replaces the 2-oxo group with a 6-oxa (oxygen) bridge.
- Properties: Molecular formula C₈H₁₂O₃ (smaller than the target compound).
- Applications : Used in asymmetric synthesis due to its chiral centers but lacks the ketone reactivity of the 2-oxo group.
(1S,5S,6S)-6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-Carboxylate
Nitrogen-Containing Analogs
Ethyl (1R,5S,6r)-3-Azabicyclo[3.1.0]hexane-6-Carboxylate Hydrochloride (CAS 2095192-18-8)
- Structure : Replaces the 2-oxo group with a 3-aza (NH) group.
- Properties: Molecular formula C₈H₁₄ClNO₂, molar mass 191.66 g/mol. The nitrogen enables hydrogen bonding and coordination with metal catalysts .
- Applications : Key intermediate in mazisotine (a somatostatin receptor agonist), highlighting its pharmacological relevance .
Mazisotine
- Structure : Derived from the 3-azabicyclo scaffold with a pyridine-oxypropan-2-yl substituent.
- Properties : Enhanced bioavailability due to the tertiary amine and aromatic groups.
- Applications : Demonstrates agonist activity at somatostatin receptors, underscoring the scaffold’s adaptability in drug design .
Ester and Carboxylic Acid Derivatives
(1S,5R,6S)-rel-2-Oxobicyclo[3.1.0]hexane-6-Carboxylic Acid
- Structure : Hydrolyzed carboxylic acid form of the target compound.
- Properties : Increased polarity (logP ~1.2 vs. ~2.0 for the ester), improving water solubility.
- Applications : Used directly in peptide coupling reactions or as a precursor for amide derivatives .
tert-Butyl-4-(Hydroxymethyl)-2-Oxabicyclo[3.1.0]hexane-6-Carboxylate
- Structure : tert-Butyl ester with a hydroxymethyl substituent.
- Properties : Bulkier tert-butyl group increases steric hindrance, slowing hydrolysis kinetics.
- Applications : Employed in protecting group strategies during multi-step syntheses .
Biological Activity
Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate, with CAS number 176199-50-1, is a bicyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : this compound may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cell growth.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity Study :
- Anti-inflammatory Effects :
- Cytotoxicity in Cancer Cells :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. A common protocol involves dichloromethane as a solvent under inert atmosphere (e.g., nitrogen) at room temperature (~20°C) for 2 hours . Key intermediates include bicyclic precursors formed through ring-closing strategies, with esterification steps to introduce the carboxylate moiety. Advanced routes may employ chiral auxiliaries or asymmetric catalysis to control stereochemistry .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, identifying peaks corresponding to the bicyclic framework (e.g., cyclopropane protons at δ 1.5–2.0 ppm and ester carbonyl at ~170 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 171.16). Purity is assessed via HPLC with UV detection (λ = 210–220 nm) .
Q. What common reactions does this bicyclic ester undergo?
- Methodological Answer : The compound participates in:
- Oxidation : Using KMnO₄ or CrO₃ to yield ketones or carboxylic acids.
- Reduction : LiAlH₄ reduces the ester to a primary alcohol.
- Substitution : Nucleophilic attack at the carbonyl carbon (e.g., with amines for amide formation). Reaction conditions (solvent, temperature) must be optimized to preserve the strained bicyclic structure .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the (1R,5S,6R) configuration be addressed?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Rhodium complexes for cyclopropanation) or enzymatic resolution. X-ray crystallography confirms absolute configuration post-synthesis . Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (ee) .
Q. What strategies resolve contradictory NMR data due to dynamic ring strain?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can decouple signals by slowing ring-flipping motions. For example, cyclopropane proton splitting becomes resolvable at −40°C. Deuterated solvents (e.g., CDCl₃) and 2D-COSY/HSQC experiments further clarify coupling patterns .
Q. How does the bicyclo[3.1.0]hexane framework influence regioselectivity in ring-opening reactions?
- Methodological Answer : The fused cyclopropane-oxirane system exhibits high ring strain, favoring regioselective attack at the more substituted carbon. Density Functional Theory (DFT) studies predict electron-deficient regions (e.g., ester carbonyl) as electrophilic hotspots. Experimental validation uses kinetic isotope effects (KIE) to map transition states .
Q. What computational tools predict the compound’s stability under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
